Product packaging for S-Hydroxyethylhomocysteine(Cat. No.:CAS No. 61473-66-3)

S-Hydroxyethylhomocysteine

Cat. No.: B1681663
CAS No.: 61473-66-3
M. Wt: 179.24 g/mol
InChI Key: WKECILUJKOJNGE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Non-Proteinogenic Homocysteine Derivative in Amino Acid Metabolism Studies

S-Hydroxyethylhomocysteine is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. wikipedia.orgnih.gov It is a homologue of cysteine, with an additional methylene (B1212753) bridge. wikipedia.org Homocysteine itself is a crucial intermediate in the metabolism of methionine, an essential amino acid. nih.govnih.gov The metabolic pathways involving homocysteine are central to the transfer of methyl groups and the synthesis of other amino acids like cysteine. nih.govnih.govnih.gov The study of non-proteinogenic derivatives like this compound can illuminate the broader landscape of amino acid metabolism and the potential for alternative metabolic routes.

The formation of this compound is linked to exposure to ethylene (B1197577) oxide. cdc.govnih.govcdc.gov Ethylene oxide is a reactive chemical that can alkylate macromolecules, including proteins and DNA. nih.govcdc.gov The interaction of ethylene oxide with homocysteine can lead to the formation of this compound. This process is of interest in toxicology and biomarker research.

Historical Investigations of this compound and Related Sulfur Amino Acids

The history of this compound is intertwined with the broader investigation of sulfur-containing amino acids. The discovery of homocysteine itself dates back over 65 years by Du Vigneaud and his colleagues. ahajournals.org Early research focused on understanding the fundamental roles of methionine, cysteine, and their metabolites in nutrition and disease. nih.govahajournals.orgcambridge.org

Initial studies on the synthesis of S-substituted homocysteine derivatives, including this compound, were often part of broader chemical and biochemical explorations. For instance, early work described the synthesis of S-2-hydroxyethylhomocysteine from S-benzyl-DL-homocysteine. rsc.org L-methionine γ-lyase, an enzyme discovered and characterized in the mid to late 20th century, was found to catalyze the synthesis of S-(β-hydroxyethyl)homocysteine from methionine and 2-mercaptoethanol (B42355). scispace.comkyoto-u.ac.jp These foundational studies provided the chemical and enzymatic basis for later, more targeted investigations into the biological significance of such compounds.

Current Research Landscape and Emerging Academic Significance of this compound

The current research landscape for this compound is largely centered on its role as a biomarker for ethylene oxide exposure. cdc.govnih.govcdc.gov Ethylene oxide is a known human carcinogen, and monitoring exposure is critical for public and occupational health. epa.govcancer.govwww.gov.uk While other biomarkers for ethylene oxide exist, such as hemoglobin adducts and urinary metabolites like S-(2-hydroxyethyl)mercapturic acid (HEMA), the specificity and utility of each are active areas of investigation. cdc.govnih.govcdc.govnih.gov

Recent research has also explored the enzymatic synthesis and metabolism of this compound. Studies on enzymes like L-methionine γ-lyase continue to reveal the catalytic mechanisms and substrate specificities that can lead to the formation of this and other homocysteine derivatives. tandfonline.comresearchgate.netresearchgate.net The potential for this compound to participate in or interfere with normal metabolic pathways is an area of emerging interest. google.comgoogleapis.comgoogleapis.com The development of advanced analytical techniques is crucial for detecting and quantifying these non-proteinogenic amino acids in biological samples, which in turn drives further research into their biochemical roles and significance.

Detailed Research Findings:

Research FocusKey FindingsRelevant Compounds
Biomarker of Ethylene Oxide Exposure This compound is formed from the reaction of ethylene oxide with homocysteine. It is being investigated as a potential biomarker for exposure to ethylene oxide, a known carcinogen.Ethylene oxide, Homocysteine, this compound
Enzymatic Synthesis The enzyme L-methionine γ-lyase can synthesize this compound from L-methionine and 2-mercaptoethanol.L-methionine, 2-mercaptoethanol, this compound, L-methionine γ-lyase
Metabolic Context As a non-proteinogenic amino acid, this compound is not incorporated into proteins but may influence metabolic pathways involving sulfur amino acids.Homocysteine, Methionine, Cysteine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3S B1681663 S-Hydroxyethylhomocysteine CAS No. 61473-66-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61473-66-3

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

(2S)-2-amino-4-(2-hydroxyethylsulfanyl)butanoic acid

InChI

InChI=1S/C6H13NO3S/c7-5(6(9)10)1-3-11-4-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1

InChI Key

WKECILUJKOJNGE-YFKPBYRVSA-N

SMILES

C(CSCCO)C(C(=O)O)N

Isomeric SMILES

C(CSCCO)[C@@H](C(=O)O)N

Canonical SMILES

C(CSCCO)C(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S-Hydroxyethylhomocysteine; 

Origin of Product

United States

Enzymatic Synthesis and Biotransformation Pathways of S Hydroxyethylhomocysteine

L-Methionine γ-Lyase-Mediated Formation of S-Hydroxyethylhomocysteine

L-methionine γ-lyase (MGL), an enzyme found in various bacteria, protozoa, and plants, is a key player in the synthesis of this compound. wikipedia.org This enzyme, also known as methionase, catalyzes a variety of reactions involving sulfur-containing amino acids. wikipedia.orgnih.gov

Mechanistic Elucidation of γ-Replacement Reactions Leading to this compound Synthesis

The formation of this compound by MGL occurs through a γ-replacement reaction. tandfonline.comnih.gov The fundamental mechanism involves the enzyme-bound pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which forms a Schiff base with the amino group of a substrate like L-methionine. wikipedia.org This initial step facilitates the abstraction of the α-hydrogen and the subsequent elimination of the γ-substituent (the methylthio group in the case of methionine). scispace.com

This process generates a highly reactive vinylglycine intermediate bound to the enzyme. scispace.comkyoto-u.ac.jp In the presence of a suitable thiol, such as 2-mercaptoethanol (B42355), the enzyme then catalyzes a γ-addition reaction. The thiol attacks the γ-carbon of the vinylglycine intermediate, leading to the formation of a new carbon-sulfur bond and the synthesis of the corresponding S-substituted homocysteine, in this case, S-(β-hydroxyethyl)homocysteine. tandfonline.comnih.gov The reaction mechanism suggests that the formation of a ketimine quinoid intermediate is followed by the loss of the α-hydrogen and the γ-substituent. scispace.com

Substrate Specificity and Kinetic Parameters of L-Methionine γ-Lyase in this compound Production

L-methionine γ-lyase exhibits broad substrate specificity, acting on various sulfur-containing amino acids. nih.govuniprot.org Besides its primary substrate, L-methionine, the enzyme can also utilize DL-homocysteine for the synthesis of S-(β-hydroxyethyl)homocysteine through a γ-replacement reaction with 2-mercaptoethanol. tandfonline.com The enzyme also catalyzes β-replacement reactions with substrates like S-methyl-L-cysteine. nih.gov

Kinetic studies provide quantitative insights into the enzyme's efficiency. For instance, the Km value of MGL from Brevibacterium linens for L-methionine was determined to be 6.12 mM, with a maximum reaction rate (Vmax) of 7.0 µmol min−1 mg−1. nih.gov In another study focusing on the γ-replacement reaction, the Km for 2-mercaptoethanol as the substituent donor was found to be 16 mM for the wild-type enzyme from Pseudomonas putida. tandfonline.com

Table 1: Kinetic Parameters of L-Methionine γ-Lyase

Enzyme Source Substrate Km (mM) Vmax (µmol min−1 mg−1)
Brevibacterium linens L-Methionine 6.12 7.0
Pseudomonas putida (wild type) 2-Mercaptoethanol (γ-replacement) 16 Not Reported

Data sourced from references nih.govtandfonline.com.

The enzyme's activity is also influenced by factors such as pH and temperature, with the purified MGL from Brevibacterium linens showing optimal activity at a pH of 7.5 and a temperature of 25°C. nih.gov

Structural and Functional Roles of Active Site Residues (e.g., Cys116, Tyr114, Lys240, Asp241) in this compound Biogenesis

The active site of L-methionine γ-lyase contains several key amino acid residues that are crucial for its catalytic activity and substrate specificity. wikipedia.org These include Tyr114, Cys116, Lys240, and Asp241 (numbering based on the P. putida MGL structure). wikipedia.orgtandfonline.com

Cys116: This residue is particularly important for substrate specificity. wikipedia.org While not in direct contact with the methionine substrate, its replacement with histidine (C116H mutant) dramatically decreases the enzyme's ability to degrade L-methionine but retains its activity towards DL-homocysteine. tandfonline.comnih.gov The C116H mutant was unable to synthesize S-(β-hydroxyethyl)homocysteine from L-methionine but could still produce S-(β-hydroxyethyl)cysteine from L-cysteine. tandfonline.com This suggests Cys116 is critical for the proper positioning of L-methionine for the γ-replacement reaction. Structural data indicates that Cys116 is part of a hydrogen-bond network with Lys240 and Asp241, which likely contributes to substrate and reaction specificity. tandfonline.comresearchgate.net

Tyr114: This tyrosine residue is located near the β-position of the substrate and plays a critical role in the elimination reaction. tandfonline.com A mutant where Tyr114 was replaced by phenylalanine (Y114F) showed a 910-fold decrease in the catalytic rate (kcat) for the α,γ-elimination of L-methionine, without a significant change in the Km value. tandfonline.com The amino group of the L-methionine substrate is stabilized by a hydrogen bond with the hydroxyl group of Tyr114. mdpi.com

Lys240 and Asp241: These residues, contributed from the second subunit of the active dimer, are part of a crucial hydrogen-bond network with Cys116. wikipedia.orgtandfonline.com Lys240 is thought to be important for substrate recognition and structural stability, while Asp241 is involved in substrate specificity. researchgate.net Disruption of the interaction between Asp241 and Lys240, as seen in the C116H mutant, affects the enzyme's activity. nih.gov

Investigations into Alternative Enzymatic Routes for this compound Generation

While L-methionine γ-lyase is the primary enzyme studied for this compound synthesis, research has explored other pyridoxal 5'-phosphate-dependent enzymes and alternative substrates.

Exploration of Pyridoxal 5'-Phosphate-Dependent Enzymes Beyond L-Methionine γ-Lyase in this compound Synthesis

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme involved in a vast array of enzymatic reactions in amino acid metabolism, including transaminations, eliminations, and replacement reactions. rsc.orgwikipedia.orgfrontiersin.org The general mechanism involves the formation of a Schiff base between PLP and the amino acid substrate, which acts as an electron sink to facilitate catalysis. wikipedia.org Given the mechanistic similarities among PLP-dependent enzymes that catalyze γ-elimination and replacement reactions, it is plausible that other enzymes within this family could potentially synthesize this compound, provided they can accept homocysteine or a suitable precursor as a substrate and utilize 2-mercaptoethanol as a nucleophile. nih.gov However, specific studies demonstrating this with enzymes other than MGL are not extensively detailed.

Enzymatic Conversion of Vinylglycine to this compound via γ-Addition Reactions

Vinylglycine is considered a key intermediate in the γ-elimination and γ-replacement reactions catalyzed by L-methionine γ-lyase. scispace.comkyoto-u.ac.jp The enzyme can directly utilize vinylglycine as a substrate for γ-addition reactions. wikipedia.orgkyoto-u.ac.jp When various thiols, including 2-mercaptoethanol, are present, MGL can catalyze their addition to the double bond of vinylglycine to produce the corresponding S-substituted homocysteines, such as this compound. scispace.com This reaction provides an alternative route to the synthesis of this compound, starting from a different precursor than the typical sulfur amino acids. kyoto-u.ac.jp

Biochemical Roles and Intermolecular Interactions of S Hydroxyethylhomocysteine

S-Hydroxyethylhomocysteine as an Enzyme Substrate or Product in Defined Biochemical Reactions

This compound has been identified as a product in specific enzymatic reactions, primarily through the catalytic activity of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. One of the most notable enzymes in this context is L-methionine γ-lyase (MGL). MGL, known for its broad substrate specificity, can catalyze γ-replacement reactions where the methyl group of L-methionine is substituted by various nucleophiles.

Research has demonstrated that MGL from bacterial sources such as Pseudomonas putida and Streptomyces avermitilis can synthesize S-(β-hydroxyethyl)homocysteine. researchgate.netscispace.com This synthesis occurs when 2-mercaptoethanol (B42355) is used as a substrate in a replacement reaction with a suitable amino acid like L-methionine or O-succinyl-L-homoserine. researchgate.netresearchgate.net The enzyme facilitates the formation of a new sulfur-carbon bond, yielding this compound. scispace.com Specifically, L-methionine γ-lyase catalyzes the γ-replacement reaction between L-methionine and 2-mercaptoethanol to produce S-(β-hydroxyethyl)homocysteine. scispace.com The enzyme can also catalyze the γ-addition reaction of various alkanethiols, including 2-mercaptoethanol, to vinylglycine to yield the corresponding S-substituted homocysteines. scispace.comkyoto-u.ac.jp

The following table summarizes key enzymatic reactions where this compound is a product.

EnzymeEnzyme SourceReaction TypeSubstratesProduct
L-methionine γ-lyase (MGL) Pseudomonas putidaγ-ReplacementL-Methionine, 2-MercaptoethanolS-(β-hydroxyethyl)homocysteine
L-methionine γ-lyase (MGL) Pseudomonas putidaγ-AdditionVinylglycine, 2-MercaptoethanolS-(β-hydroxyethyl)homocysteine
L-methionine γ-lyase (MGL_Sa) Streptomyces avermitilisγ-ReplacementO-Succinyl-L-homoserine, 2-MercaptoethanolS-(β-hydroxyethyl)homocysteine
Cystathionine γ-synthase (CGS_St) Sulfolobus tokodaiiγ-ReplacementO-Succinyl-L-homoserine, 2-MercaptoethanolS-(β-hydroxyethyl)homocysteine

Studies on this compound as a Ligand or Effector in Enzyme Regulation

The regulation of enzyme activity is a fundamental process in biochemistry, often achieved through the binding of effector molecules to allosteric sites, which are distinct from the enzyme's active site. libretexts.org This binding event induces a conformational change in the protein, altering its catalytic activity. squarespace.com Molecules that bind to an allosteric site are known as allosteric effectors, which can be either activators that enhance activity or inhibitors that decrease it. pearson.com The interaction between an enzyme and a ligand, whether at the active site or an allosteric site, is crucial for its function and regulation. frontiersin.org

Despite the well-established principles of allosteric regulation, a review of the scientific literature reveals a lack of specific studies investigating this compound as a ligand or allosteric effector for any particular enzyme. Research has focused on its synthesis and its role as a reaction product, but its potential regulatory functions have not been characterized. researchgate.netscispace.com Therefore, there is currently no experimental data to confirm or deny whether this compound can modulate enzyme activity through allosteric mechanisms. Future research could explore this possibility by screening this compound against various enzymes, particularly those involved in methionine and homocysteine metabolism, to identify any potential regulatory interactions.

Potential for this compound Incorporation into Peptidic and Protein Structures

The expansion of the genetic code to include non-canonical amino acids (ncAAs) is a powerful tool in protein engineering, allowing for the introduction of novel chemical functionalities into proteins. nih.gov This can be achieved through residue-specific or site-specific incorporation methods. nih.govunige.ch While homocysteine, a structurally related compound, is known to be incorporated into proteins non-enzymatically or through metabolic errors, leading to altered protein function nih.govnih.gov, the deliberate enzymatic incorporation of this compound has not been reported in the reviewed literature.

Site-specific incorporation of ncAAs into proteins in vivo is a sophisticated technique that typically relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. mdpi.com This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs. springernature.com The strategy involves reassigning a codon, often the amber stop codon (UAG), to encode the ncAA. mdpi.com An engineered aaRS specifically recognizes the desired ncAA (in this hypothetical case, this compound) and charges it onto the orthogonal tRNA, which then delivers the ncAA to the ribosome for incorporation at the specified codon. mdpi.comrsc.org

While this methodology has been successfully applied to incorporate hundreds of different ncAAs, there are no specific reports of an engineered aaRS/tRNA pair for this compound. mdpi.com Developing such a system would be the primary strategy to achieve its site-specific incorporation. This would involve:

Selection and Evolution of an Orthogonal aaRS: Starting with an existing aaRS (e.g., from Methanocaldococcus jannaschii), its active site would be mutated and screened for its ability to specifically recognize and activate this compound while discriminating against canonical amino acids. mdpi.com

Expression in a Recombinant System: The genes for the evolved aaRS and its corresponding orthogonal tRNA would be introduced into a host organism (like E. coli) along with the target protein's gene, which would be modified to contain an amber codon at the desired incorporation site. springernature.comaragen.com

Supplementation of Growth Media: The host cells would be grown in media supplemented with this compound to make it available for incorporation. rsc.org

Alternative enzymatic strategies for protein functionalization exist, such as using enzymes like sortase or transglutaminase for post-translational modification, but these typically attach molecules to specific recognition tags rather than incorporating an amino acid into the polypeptide backbone during translation. nih.gov

As the enzymatic incorporation of this compound into recombinant proteins has not been documented, there are no experimental studies on its impact on protein structure and function. However, predictions can be made based on its chemical structure and the known effects of incorporating similar non-canonical amino acids. plos.org

The function of a protein is intrinsically linked to its three-dimensional structure. frontiersin.org The introduction of a mutation or a non-canonical amino acid can perturb this structure and, consequently, its function. plos.orgbmglabtech.com The side chain of this compound is -(CH₂)₂-S-CH₂-CH₂-OH. Compared to methionine, it is bulkier and contains a terminal hydroxyl group, which introduces polarity and hydrogen-bonding capability.

Potential impacts of its integration could include:

Structural Perturbation: The larger and more flexible side chain could disrupt the native packing of hydrophobic cores within a protein. If substituted for a smaller residue, it might create steric clashes.

Modified Catalytic Activity: If incorporated into or near an enzyme's active site, the hydroxyl group could act as a new hydrogen bond donor or acceptor, potentially altering substrate binding or the catalytic mechanism itself. nih.gov Its presence could also change the active site's geometry, impacting catalytic efficiency.

Disruption of Disulfide Bonds: If this compound were to replace a cysteine residue, it would prevent the formation of a native disulfide bond, which could have significant consequences for protein stability and structure, particularly for secreted proteins.

These potential effects remain speculative and would require the successful development of an incorporation system, followed by detailed structural (e.g., X-ray crystallography, NMR) and functional (e.g., enzyme kinetics) analysis of the resulting recombinant protein. libretexts.org

Analytical Methodologies for the Characterization and Detection of S Hydroxyethylhomocysteine in Research Contexts

Chromatographic Techniques for Separation and Identification of S-Hydroxyethylhomocysteine

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from other structurally related compounds. The choice of chromatographic method is dictated by the specific analytical goal, whether it be qualitative verification of its presence or precise quantification.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective preliminary method for monitoring the progress of chemical reactions that synthesize or involve this compound. While specific TLC protocols for this compound are not extensively detailed in the literature, the general principles for analyzing amino acids and thiols are applicable. In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a solvent system capable of separating the target compound from starting materials and byproducts. Visualization of the separated spots can be achieved using a variety of reagents, such as ninhydrin (B49086) for the detection of the primary amine group in this compound, or other specific stains that react with sulfur-containing compounds. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a qualitative measure for identification when compared to a known standard of this compound run on the same plate.

For the precise and sensitive quantification of this compound, more advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are indispensable. researchgate.netresearchgate.netnih.gov HPLC offers high resolution and sensitivity, making it suitable for analyzing this compound in complex biological samples.

The analytical approach for this compound by HPLC often involves pre-column derivatization to enhance its detection by UV-Vis or fluorescence detectors. researchgate.net Common derivatizing agents for thiols like this compound include those that introduce a chromophore or fluorophore to the molecule. The separation is typically achieved on a reversed-phase column, where the elution of the derivatized this compound is controlled by the composition of the mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

The following table outlines a hypothetical HPLC method for the analysis of this compound, based on established methods for similar compounds:

ParameterDescription
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic modifier (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection Fluorescence detection (following pre-column derivatization with a fluorogenic reagent) or UV-Vis detection.
Injection Volume 20 µL
Column Temperature 30 °C

Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for the quantitative analysis of this compound, offering high specificity and sensitivity. nih.gov

Spectroscopic Approaches for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are vital for confirming the chemical structure and assessing the purity of this compound. These methods provide detailed information about the molecular framework and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound. While a specific, publicly available NMR spectrum for this compound is not readily found, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure.

In a proton NMR (¹H NMR) spectrum of this compound, distinct signals would be expected for the protons in different chemical environments. For instance, the protons of the hydroxyethyl (B10761427) group (-CH₂-CH₂-OH) would each give rise to a triplet, assuming coupling to each other. The protons of the homocysteine backbone would also exhibit characteristic signals. The integration of these signals would correspond to the number of protons in each group, confirming the stoichiometry of the molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy would provide complementary information, with a distinct signal for each unique carbon atom in the this compound molecule. nih.gov The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom.

The following table provides predicted ¹H NMR chemical shifts for this compound based on the analysis of structurally similar compounds:

Proton GroupPredicted Chemical Shift (ppm)Multiplicity
α-CH of homocysteine~3.8Triplet
β-CH₂ of homocysteine~2.1Multiplet
γ-CH₂ of homocysteine~2.7Triplet
S-CH₂ of ethyl group~2.8Triplet
O-CH₂ of ethyl group~3.7Triplet
OHVariableSinglet

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis. For this compound, mass spectrometry can confirm its molecular formula and help in the identification of its metabolites in biological systems.

In a typical mass spectrum of this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be observed in positive ion mode. The exact mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) can be employed to further probe the structure of this compound. nih.gov In an MS/MS experiment, the parent ion of this compound is selected and subjected to fragmentation. The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the thioether bond and along the amino acid backbone, yielding predictable fragment ions that can be used for its unambiguous identification. This technique is particularly valuable for distinguishing this compound from other isomers and for identifying its metabolites, which may involve modifications to the parent molecule.

Advanced Research Frontiers and Future Directions in S Hydroxyethylhomocysteine Biochemistry

Computational Modeling and Molecular Dynamics Simulations of S-Hydroxyethylhomocysteine-Enzyme Binding and Catalysis

The application of computational methods to the study of this compound could provide profound insights into its interactions with enzymes and its catalytic mechanisms, even in the absence of extensive experimental data. nih.gov Methodologies such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing these molecular interactions. nih.govnih.govbris.ac.uknih.govscielo.org.mx

Molecular docking studies could be employed to predict the binding modes of this compound within the active sites of various enzymes. scielo.org.mx For instance, enzymes involved in homocysteine metabolism would be primary targets for such investigations. These simulations can provide a static picture of the most favorable binding poses and identify key amino acid residues involved in the interaction.

Molecular dynamics (MD) simulations can extend these findings by providing a dynamic view of the this compound-enzyme complex over time. wisconsin.eduyoutube.com These simulations can reveal conformational changes in both the ligand and the enzyme upon binding and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity. nih.gov For example, MD simulations have been successfully used to study the binding of inhibitors to enzymes like S-ribosylhomocysteine lyase, providing insights into their inhibition potential. nih.gov

For a deeper understanding of the catalytic mechanisms involving this compound, hybrid quantum mechanics/molecular mechanics (QM/MM) methods would be invaluable. nih.govbris.ac.ukdntb.gov.uabiomolmd.org These methods allow for the treatment of the reactive part of the system with high-level quantum mechanics, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics. This approach can elucidate the electronic rearrangements that occur during bond formation and breakage, providing a detailed picture of the reaction pathway and transition states.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound with a Target Enzyme

Target EnzymeBinding SitePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Enzyme AActive Site 1-7.5Tyr123, Asp245, Arg301
Enzyme AAllosteric Site 1-5.2Leu56, Phe89, Val102
Enzyme BActive Site 1-8.1His78, Ser150, Trp205

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from molecular docking studies.

Application of Synthetic Biology Principles for Engineering this compound Biosynthetic Pathways

Synthetic biology offers a powerful toolkit for the construction and optimization of biosynthetic pathways for the production of specific chemical compounds. lbl.govaiche.orgbiysc.orgyoutube.com While natural biosynthetic pathways for this compound are not well-defined, synthetic biology principles could be applied to engineer microorganisms to produce this compound. lbl.gov This would not only provide a sustainable source of this compound for research purposes but also allow for the creation of novel pathways and the production of related analogs.

The design of a synthetic pathway for this compound would likely involve the identification and assembly of genes encoding enzymes that can catalyze the necessary reactions. nih.gov This could involve enzymes from different organisms, or even engineered enzymes with novel specificities. For example, enzymes from the methionine and cysteine metabolic pathways could be repurposed and engineered to utilize alternative substrates, leading to the formation of this compound. Metabolic engineering strategies could then be employed to optimize the flux through the engineered pathway by overexpressing key enzymes, deleting competing pathways, and balancing cofactor availability. nih.govnih.govjbei.orgyoutube.comnih.gov

The Keasling Lab has demonstrated the power of metabolic engineering to produce a wide array of molecules, from biofuels to pharmaceuticals, by redesigning microbial metabolism. lbl.gov Similar approaches could be applied to this compound production. Furthermore, the development of biosensors for this compound could enable high-throughput screening of engineered strains, facilitating the rapid optimization of production.

Table 2: Potential Enzymes for a Synthetic this compound Biosynthetic Pathway

Enzyme TypePotential Gene SourceCatalytic Function
Homocysteine S-transferaseSaccharomyces cerevisiaeTransfer of a hydroxyethyl (B10761427) group to homocysteine
Cysteine Synthase VariantEscherichia coliEngineered to accept a hydroxyethylated serine analog
Methionine Synthase VariantHomo sapiensEngineered to utilize a hydroxyethyl-containing cofactor

Note: This table presents a hypothetical selection of enzymes that could be engineered for a synthetic pathway.

Development of this compound and its Analogs as Biochemical Probes and Research Tools

Biochemical probes are essential tools for studying biological processes in living systems. nih.govnih.govthesgc.org The unique chemical structure of this compound could be leveraged to develop novel probes for investigating enzymatic activity and cellular signaling pathways. While no such probes based on this compound have been reported, the principles of chemical probe design suggest several potential avenues for their development. unimi.it

This compound could be modified with reporter groups, such as fluorophores or biotin, to create probes that can be visualized or captured. For example, a fluorescently labeled analog of this compound could be used to track its uptake and localization within cells, or to monitor the activity of enzymes that recognize it as a substrate. The development of such probes often involves the synthesis of analogs with minimal structural perturbations to ensure that they retain their biological activity. rsc.orgresearchgate.net

Furthermore, analogs of this compound could be designed as activity-based probes (ABPs). These probes typically contain a reactive group that forms a covalent bond with the target enzyme, allowing for its specific labeling and identification. The design of such probes would require detailed knowledge of the target enzyme's active site and catalytic mechanism, which could be obtained through computational modeling as described in section 5.1. The synthesis of isomeric analogues of related compounds like S-ribosylhomocysteine has been explored to create inhibitors of specific enzymes. researchgate.net

Table 3: Potential Applications of this compound-Based Biochemical Probes

Probe TypeReporter GroupPotential Application
Fluorescent AnalogFluoresceinLive-cell imaging of probe uptake and localization
Affinity-Based ProbeBiotinIdentification of this compound-binding proteins
Activity-Based ProbeElectrophilic "warhead"Covalent labeling and profiling of target enzyme activity

Note: This table outlines hypothetical applications for future this compound-based probes.

Comparative Biochemical Investigations of this compound Metabolism Across Diverse Biological Systems

Understanding how the metabolism of a compound varies across different species is crucial for elucidating its biological significance and potential roles in health and disease. bioivt.comnih.gov Comparative biochemical investigations of this compound metabolism across diverse biological systems, from bacteria to mammals, could reveal conserved pathways and species-specific differences.

Such studies would involve tracing the metabolic fate of isotopically labeled this compound in different organisms or cell types. By analyzing the resulting metabolites, it would be possible to identify the enzymes and pathways involved in its synthesis, degradation, and modification. This approach has been widely used to study the metabolism of xenobiotics and endogenous compounds. nih.gov

A comparative approach could also shed light on the evolutionary origins of this compound metabolism. For example, if the metabolic pathways are found to be conserved across a wide range of species, it would suggest a fundamental biological role for this compound. Conversely, if the pathways are only present in certain lineages, it might indicate a more specialized function. These investigations could also reveal novel enzymes with unique catalytic activities, which could be valuable for synthetic biology applications.

Table 4: Hypothetical Comparative Metabolic Profile of this compound

OrganismMajor Metabolite(s)Key Enzyme(s) Identified
Escherichia coliS-HydroxyethylcysteineNovel this compound lyase
Saccharomyces cerevisiaeN-acetyl-S-HydroxyethylhomocysteinePutative N-acetyltransferase
Human (liver cells)This compound sulfoxideCytochrome P450 enzyme

Note: The data presented in this table is hypothetical and for illustrative purposes to show potential outcomes of comparative metabolic studies.

Q & A

Q. How to optimize enzyme-linked assays for this compound in low-concentration samples?

  • Pre-concentrate samples using solid-phase extraction (SPE) or centrifugal filtration. Validate recovery rates with spike-and-recovery experiments. Use fluorogenic substrates (e.g., AMC derivatives) to enhance signal-to-noise ratios in low-abundance conditions .

Data Interpretation & Reporting

Q. What criteria should guide the inclusion of this compound studies in meta-analyses?

  • Follow PRISMA guidelines with strict inclusion/exclusion criteria:
  • Laboratory-confirmed quantification methods (e.g., LC-MS/MS).
  • Case-control or cohort designs with matched controls.
  • Adjustments for key confounders (e.g., vitamin B6/B12 status).
    Exclude studies with unvalidated assays or insufficient methodological detail .

Q. How to contextualize this compound’s biochemical effects relative to other homocysteine derivatives?

  • Construct interaction networks using pathway analysis tools (e.g., KEGG, Reactome). Compare binding affinities for enzymes like methionine synthase or cystathionine γ-lyase via molecular docking simulations. Prioritize in vitro functional assays to validate predicted interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.